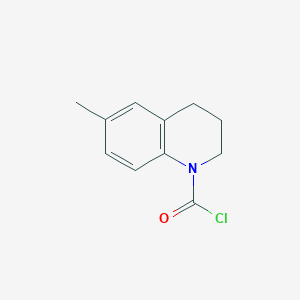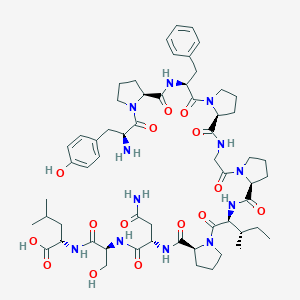
beta-Casomorphin 11
Vue d'ensemble
Description
Beta-Casomorphin 11 is an opioid peptide derived from the digestion of the milk protein beta-casein. These peptides have been studied for their potential physiological effects, including their interaction with opioid receptors in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Casomorphin 11 can be synthesized through enzymatic hydrolysis of beta-casein using specific proteases such as trypsin and chymotrypsin . The process involves the cleavage of beta-casein at specific sites to release the peptide. The reaction conditions typically include maintaining an optimal pH and temperature for enzyme activity.
Industrial Production Methods: In industrial settings, beta-casomorphins are produced through controlled fermentation processes or simulated gastrointestinal digestion. These methods involve the use of microbial enzymes to hydrolyze beta-casein in milk or milk-derived products . The production process is optimized to maximize the yield of beta-casomorphins while ensuring the stability and purity of the peptides.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Casomorphin 11 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can reverse oxidation, restoring the peptide to its original state.
Substitution: This involves the replacement of specific amino acids in the peptide chain, which can alter its biological activity.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or other reactive oxygen species.
Reducing agents: Dithiothreitol or other thiol-based compounds.
Substitution reactions: Specific amino acid derivatives or analogs.
Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation can lead to the formation of peptides with reduced opioid activity, while substitution can result in peptides with enhanced or diminished receptor binding affinity .
Applications De Recherche Scientifique
Chemistry: Used as a model peptide to study protein digestion and peptide synthesis.
Mécanisme D'action
Beta-Casomorphin 11 exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor, in the body . This binding triggers a cascade of intracellular signaling pathways that modulate pain perception, immune response, and gastrointestinal motility . The peptide’s interaction with these receptors can lead to both beneficial and adverse effects, depending on the context and dosage .
Comparaison Avec Des Composés Similaires
Beta-Casomorphin 7: Another opioid peptide derived from beta-casein, known for its strong opioid activity and potential health effects.
Beta-Casomorphin 5: A shorter peptide with similar opioid receptor binding properties but different physiological effects.
Uniqueness of Beta-Casomorphin 11: this compound is unique due to its specific amino acid sequence and its ability to modulate a wide range of physiological processes. Its longer peptide chain compared to other beta-casomorphins allows for more complex interactions with opioid receptors, leading to distinct biological activities .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N12O15/c1-5-34(4)49(58(84)71-26-12-18-46(71)53(79)63-39(30-47(61)74)50(76)66-42(32-72)51(77)65-41(59(85)86)27-33(2)3)67-55(81)44-16-9-23-68(44)48(75)31-62-52(78)43-15-10-25-70(43)57(83)40(29-35-13-7-6-8-14-35)64-54(80)45-17-11-24-69(45)56(82)38(60)28-36-19-21-37(73)22-20-36/h6-8,13-14,19-22,33-34,38-46,49,72-73H,5,9-12,15-18,23-32,60H2,1-4H3,(H2,61,74)(H,62,78)(H,63,79)(H,64,80)(H,65,77)(H,66,76)(H,67,81)(H,85,86)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVSBODEPGJNA-XPPITOOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N12O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143996 | |
| Record name | beta-Casomorphin 11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1201.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101554-61-4 | |
| Record name | beta-Casomorphin 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101554614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Casomorphin 11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)
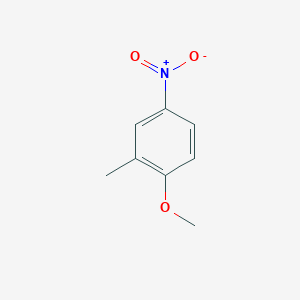
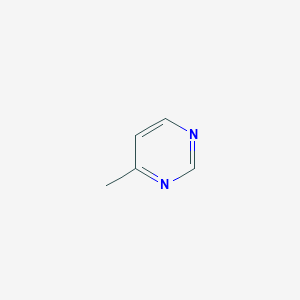
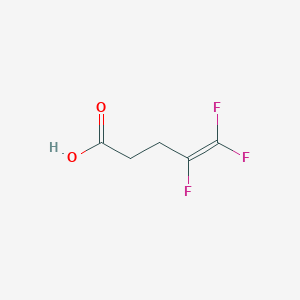
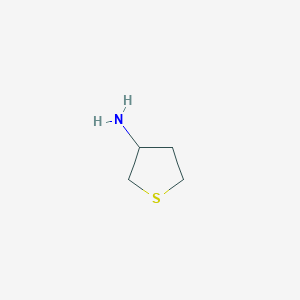
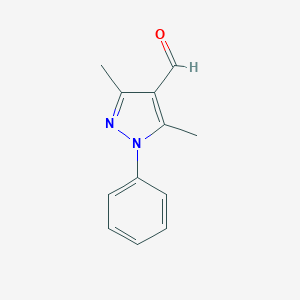

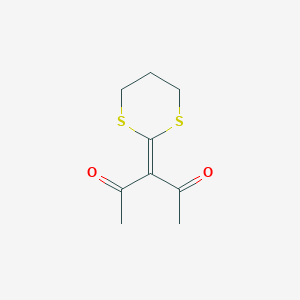
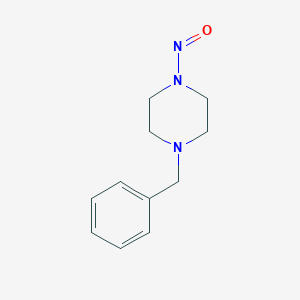
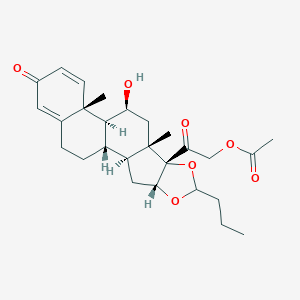
![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)

![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)
